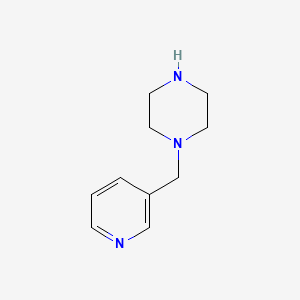

1-(Pyridin-3-ylmethyl)piperazine

Description

Historical Context of Piperazine (B1678402) and Pyridine (B92270) Moieties in Bioactive Compounds

The histories of piperazine and pyridine in medicine are both rich and distinct, predating the modern era of rational drug design. The name "piperazine" was derived from its chemical similarity to piperidine (B6355638), a component of piperine, the alkaloid responsible for the pungency of black pepper (Piper nigrum) ijrrjournal.com. Initially used as a solvent and for the treatment of gout, its anthelmintic properties were discovered in the early 20th century, cementing its place in pharmacopeias. Over the decades, medicinal chemists began incorporating the piperazine ring into a vast array of molecules, recognizing its favorable physicochemical properties researchgate.net.

Pyridine, a six-membered aromatic heterocycle, is a fundamental structural unit in various natural products, including alkaloids and B vitamins like niacin (nicotinic acid) and pyridoxine (vitamin B6) nih.gov. Its presence in the coenzyme nicotinamide adenine dinucleotide (NAD) highlights its essential role in biological redox reactions nih.gov. The therapeutic journey of pyridine derivatives expanded significantly throughout the 20th century, leading to the development of drugs for a wide range of conditions, from tuberculosis (isoniazid) to cardiovascular diseases. The recognition of both piperazine and pyridine as key building blocks in biologically active compounds set the stage for their combined use in novel molecular architectures nih.govresearchgate.net.

Significance of Piperazine as a Privileged Scaffold in Drug Discovery

In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The piperazine ring is widely regarded as such a scaffold nih.govtandfonline.comnih.gov. Its prevalence in numerous approved drugs across diverse therapeutic areas is a testament to its versatility and utility spacefrontiers.orgresearchgate.net. Several key characteristics contribute to its privileged status.

The two nitrogen atoms at positions 1 and 4 of the ring can be easily functionalized, allowing for the introduction of various substituents to modulate a molecule's biological activity, selectivity, and pharmacokinetic properties nih.govnih.gov. The basicity of these nitrogen atoms (with appropriate pKa values) often leads to improved aqueous solubility and bioavailability, which are crucial for oral drug administration tandfonline.comnih.gov. Furthermore, the piperazine ring can act as a conformationally flexible linker between different pharmacophoric groups, enabling them to adopt the optimal spatial orientation for interacting with a biological target tandfonline.comnih.gov.

| Property | Significance in Drug Discovery |

| Solubility | The basic nitrogen atoms can be protonated, increasing water solubility and aiding formulation. tandfonline.comnih.gov |

| Basicity (pKa) | Appropriate pKa values contribute to improved absorption and bioavailability. nih.gov |

| Chemical Reactivity | The secondary amine nitrogens allow for straightforward synthetic modification and attachment of diverse chemical groups. tandfonline.comnih.gov |

| Conformational Properties | Acts as a flexible but stable linker to correctly orient pharmacophores for target binding. tandfonline.com |

| Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets. researchgate.net |

This combination of properties makes piperazine an invaluable tool for medicinal chemists to optimize lead compounds into viable drug candidates nih.govtandfonline.com.

Rationale for Investigating the 1-(Pyridin-3-ylmethyl)piperazine Core

The strategic combination of the piperazine ring with a pyridin-3-ylmethyl group creates the this compound core, a scaffold with significant potential in pharmaceutical research. This specific arrangement is not arbitrary; it is designed to leverage the advantageous properties of both heterocycles. The pyridine ring, particularly when linked at the 3-position, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at a receptor binding site.

The this compound core serves as a versatile building block in the synthesis of novel therapeutic agents, especially in the fields of neuropharmacology and oncology chemimpex.com. Its structure allows for the modulation of neurotransmitter systems, making it a valuable candidate for designing drugs that target neurological disorders chemimpex.com. The piperazine moiety provides a point of attachment for other chemical groups, allowing for the fine-tuning of a compound's affinity and selectivity for specific receptors, such as nicotinic acetylcholine (B1216132) receptors ijrrjournal.com. The methylene linker between the two rings provides a degree of rotational freedom, allowing the molecule to adapt its conformation to fit within a target's binding pocket. Researchers utilize this core as an intermediate in the synthesis of more complex molecules, aiming to enhance drug efficacy and specificity chemimpex.com.

Overview of Research Trajectories for Piperazine-Containing Compounds

The versatility of the piperazine scaffold has led to its investigation in a multitude of therapeutic areas nih.govresearchgate.net. Research into piperazine-containing compounds is a dynamic and expanding field, driven by the scaffold's ability to impart favorable drug-like properties. Many research efforts focus on central nervous system (CNS) disorders, where piperazine derivatives have been developed as antipsychotic, antidepressant, and anxiolytic agents researchgate.netnih.gov. This is often due to their ability to interact with monoamine neurotransmitter receptors researchgate.netnih.gov.

Beyond the CNS, piperazine-containing molecules are actively being explored for a wide range of other conditions. These include cancer, bacterial infections, and inflammatory diseases nih.govnih.gov. In oncology, for example, the piperazine ring is a component of several successful tyrosine kinase inhibitors, such as Imatinib mdpi.com. The ability of the piperazine moiety to improve pharmacokinetic properties makes it a valuable addition when developing drugs against challenging targets like bacterial multidrug resistance pumps nih.govtandfonline.com.

| Therapeutic Area | Examples of Research Focus |

| Neuropharmacology | Antipsychotics, Antidepressants, Anxiolytics, Anti-Alzheimer's agents, Nicotinic Receptor Modulators. nih.govnih.govnih.gov |

| Oncology | Tyrosine Kinase Inhibitors, agents targeting various cancer cell lines. nih.govresearchgate.net |

| Infectious Diseases | Antibacterial, Antifungal, Antimalarial agents. nih.govresearchgate.netmdpi.com |

| Inflammatory Diseases | Development of anti-inflammatory agents. nih.gov |

| Cardiovascular Diseases | Antihypertensive agents. mdpi.com |

The continued exploration of piperazine-based scaffolds, including the this compound core, highlights a persistent strategy in drug discovery: the modular assembly of well-characterized chemical motifs to create novel compounds with tailored biological activities.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(pyridin-3-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13/h1-3,8,11H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGUQQBXDOAOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960008 | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39244-80-9 | |

| Record name | Piperazine, 1-(3-pyridinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039244809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(pyridin-3-yl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyridin 3 Ylmethyl Piperazine and Its Analogues

Established Synthetic Routes to the Piperazine (B1678402) Heterocycle

The piperazine ring is a common scaffold in pharmacologically active compounds. rsc.orgnih.gov Its synthesis has been accomplished through several reliable and well-documented methods, including reductive amination, N-alkylation followed by cyclization, and the strategic opening of aziridine (B145994) rings.

Reductive Amination Strategies for Piperazine Ring Formation

Reductive amination is a versatile method for constructing the piperazine ring, often involving the cyclization of linear precursors. One prominent strategy begins with the double Michael addition of primary amines to nitrosoalkenes, which generates bis(oximinoalkyl)amine intermediates. nih.govresearchgate.net These dioximes then undergo a stereoselective catalytic reductive cyclization to form the piperazine ring. nih.govresearchgate.net The mechanism involves the catalytic hydrogenolysis of the N-O bonds to yield a diimine intermediate, which subsequently cyclizes and is further reduced to the final piperazine product. nih.gov

Another approach involves the direct intramolecular reductive amination of dialdehyde (B1249045) or diketone precursors. researchgate.net This method can be performed using various reducing agents, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, and is also adaptable to solid-phase synthesis techniques. nih.govgoogle.com Biocatalytic methods using imine reductases (IREDs) or reductive aminases (RedAms) have also emerged as powerful tools for this transformation, offering high stereoselectivity under mild, aqueous conditions. researchgate.net

| Precursor Type | Key Reagents/Catalysts | Description | Reference |

|---|---|---|---|

| Dioximes from Primary Amines | Raney Nickel (Ra-Ni), Pd/C | A two-step process involving double Michael addition to form a dioxime, followed by catalytic reductive cyclization. | nih.gov, researchgate.net |

| Diamine Precursors | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A direct, one-pot reductive amination that is mild and selective for forming the piperazine ring from appropriate precursors. | nih.gov |

| Resin-Bound Dipeptoids | Sodium Cyanoborohydride (NaBH₃CN) | A solid-phase synthesis approach where reductive alkylation is followed by cyclization and cleavage from the resin. | google.com |

| Carbonyls and Amines | Imine Reductases (IREDs) | An enzymatic cascade that forms secondary amines, which can then undergo intramolecular cyclization to form the piperazine ring with high stereocontrol. | researchgate.net |

N-Alkylation and Cyclization Approaches in Piperazine Synthesis

N-alkylation and subsequent cyclization represent a cornerstone of piperazine synthesis, particularly in industrial-scale production. A widely used method involves the reaction of diethanolamine (B148213) with ammonia (B1221849) in the presence of hydrogen and a metal-containing catalyst at high temperatures (180–220°C) and pressures (160–220 bar). google.comresearchgate.net This process, a type of catalytic cyclodeamination, can also start from other precursors like aminoethylethanolamine or diethylenetriamine. researchgate.net

More refined strategies have been developed to achieve these transformations under milder conditions. For instance, a Cp*Ir complex can catalyze the N-alkylative homocoupling of N-substituted ethanolamines or the cross-coupling of diethanolamines with primary amines to yield piperazine derivatives. clockss.org Another route involves a three-step sequence starting from diethanolamine: halogen replacement, acylation, and then cyclization. google.com The N-alkylation of a pre-existing, mono-protected piperazine, such as N-acetylpiperazine, followed by deprotection, is also a straightforward method for producing N-substituted piperazines. researchgate.net These methods are part of a broader class of reactions that construct the piperazine ring through the formation of two carbon-nitrogen bonds via cyclization of a linear diamine precursor. nih.govrsc.org

Aziridine Ring Opening Processes for Piperazine Construction

The ring strain in aziridines makes them valuable three-membered heterocyclic precursors for the synthesis of larger rings like piperazines. metu.edu.trfrontiersin.org A common strategy is the [3+3]-type dimerization of aziridines, where two aziridine molecules combine to form the six-membered piperazine ring. nih.gov This dimerization can be promoted by a catalytic amount of a Lewis acid, such as magnesium bromide, and often proceeds with high stereoselectivity. rsc.org

More complex, multi-component reactions have also been developed. A one-pot, three-component reaction of N-activated aziridines, anilines, and propargyl carbonates, catalyzed by palladium, provides a route to highly substituted piperazines with excellent stereoselectivity. acs.orgfigshare.com The mechanism involves an initial SN2-type ring-opening of the aziridine by the aniline, followed by a palladium-catalyzed annulation with the propargyl carbonate. acs.orgfigshare.com The regioselectivity of the initial aziridine ring-opening is a critical factor and can be controlled by the nature of the substituents on the aziridine ring, the nucleophile, and the choice of catalyst or promoter. frontiersin.orgresearchgate.netacs.org These methods provide access to a diverse range of functionalized piperazine structures that may not be easily accessible through other routes. metu.edu.tr

Advanced Synthetic Approaches for Pyridyl-Substituted Piperazines

The synthesis of pyridyl-substituted piperazines, such as 1-(Pyridin-3-ylmethyl)piperazine, requires methods that can efficiently form a robust bond between the pyridine (B92270) and piperazine rings. Modern transition-metal catalysis, particularly palladium-catalyzed cross-coupling, is the foremost strategy, while asymmetric techniques are employed to control stereochemistry in chiral analogues.

Palladium-Catalyzed Coupling Reactions for Pyridine-Piperazine Linkages

The Buchwald-Hartwig amination is a powerful and widely adopted method for forming carbon-nitrogen bonds, making it ideal for synthesizing N-aryl and N-heteroaryl piperazines. wikipedia.orgnih.govgrafiati.com This palladium-catalyzed cross-coupling reaction typically involves an aryl or heteroaryl halide (e.g., a chloropyridine) and a piperazine, either protected or used in excess. nih.govacs.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, association of the amine (piperazine) to the palladium(II) complex, and subsequent reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst. wikipedia.orgyoutube.com

The success of the reaction heavily relies on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and DPPF, are often employed to enhance catalyst stability and promote the key steps of the catalytic cycle. wikipedia.orgyoutube.comresearchgate.net These reactions have been optimized to proceed under mild, often aerobic conditions, and can even be performed without a solvent, using piperazine itself as the reaction medium, which presents a more cost-effective and environmentally friendly approach. nih.govacs.org An alternative advanced strategy involves the direct C-H activation of pyridine N-oxides, which can be coupled with various nucleophiles in a palladium-catalyzed process, offering a different disconnection approach to the target molecule. rsc.orgfu-berlin.de

| Reaction Type | Catalyst System (Pd Source + Ligand) | Key Features | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ + XPhos | Efficient coupling of aryl/heteroaryl chlorides with piperazine under aerobic conditions. High yields in short reaction times. | nih.gov, acs.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂ + BINAP/DPPF | First reliable extension to primary amines and effective for aryl iodides and triflates. Bidentate ligands prevent catalyst deactivation. | wikipedia.org |

| Decarboxylative Cyclization | Pd₂(dba)₃ + DPEphos | A modular synthesis coupling propargyl carbonates with diamine components to form piperazines under mild conditions. | nih.gov |

| C-H/C-H Cross-Coupling | Pd(OAc)₂ | Direct coupling of pyridine N-oxides with heterocycles, using an additive like Ag₂CO₃. Offers high regioselectivity. | rsc.org |

Asymmetric Synthesis Techniques for Stereochemical Control

When the piperazine ring is substituted at its carbon atoms, chiral centers can arise, necessitating the use of asymmetric synthesis to control the stereochemical outcome. rsc.org This is crucial for developing pharmaceutical agents where different enantiomers can have vastly different biological activities. Several strategies have been developed to synthesize enantioenriched carbon-substituted piperazines. rsc.orgnih.gov

One major approach is the use of transition-metal catalysis with chiral ligands. For example, palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones allows for the synthesis of highly enantioenriched tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. nih.gov Tandem reactions, such as a hydroamination followed by an asymmetric transfer hydrogenation using distinct catalysts for each step, have also proven effective for the catalytic enantioselective synthesis of piperazines. nih.gov

Chemo-enzymatic methods offer another powerful route to stereodefined piperazines. These strategies combine the efficiency of chemical synthesis with the high stereoselectivity of biocatalysts. nih.gov For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into piperidines with precise stereochemistry. nih.gov While demonstrated for piperidines, this enzymatic approach is conceptually applicable to piperazine synthesis, highlighting the potential for biocatalysis in creating complex, stereodefined heterocyclic structures. nih.gov The development of these methods is critical for exploring the chemical space of carbon-substituted piperazines, which remains less explored compared to their N-substituted counterparts. rsc.org

Green Chemistry Principles in Piperazine Synthesis

The synthesis of piperazine and its derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of environmentally benign methods. researchgate.net Traditional synthetic routes often involve toxic chemicals and harsh conditions, prompting a shift towards more sustainable alternatives. researchgate.net Key green chemistry strategies applicable to piperazine synthesis include microwave-assisted synthesis, the use of green solvents, multicomponent reactions, and catalyst-free synthesis. researchgate.net

Microwave-assisted techniques, for example, can significantly reduce reaction times and improve yields. Visible-light-promoted reactions, another green approach, enable the synthesis of piperazines under mild conditions. organic-chemistry.org For instance, a decarboxylative annulation between a glycine-based diamine and various aldehydes can be achieved using an iridium-based complex or an organic photoredox catalyst. organic-chemistry.org Furthermore, the use of piperazine itself as a solvent in palladium-catalyzed amination reactions of aryl chlorides presents an eco-friendly and cost-effective method for producing arylpiperazines. organic-chemistry.org These methods align with the core tenets of green chemistry by minimizing waste, reducing energy consumption, and avoiding the use of toxic reagents and solvents. researchgate.net

Derivatization Strategies of the this compound Moiety

This compound is a versatile scaffold in medicinal chemistry, serving as a key intermediate for the synthesis of a wide range of biologically active compounds. chemimpex.com Its structure, featuring a piperazine ring and a pyridine moiety, allows for systematic modifications to modulate its pharmacokinetic and pharmacodynamic properties. chemimpex.comsmolecule.com Derivatization strategies primarily focus on three key areas: modification at the piperazine nitrogen atoms, substitution on the pyridine ring, and the introduction of additional pharmacophoric groups.

Modification at the Piperazine Nitrogen Atoms

The secondary amine in the piperazine ring of this compound is a common site for chemical modification. N-alkylation and N-acylation are two of the most frequently employed strategies to introduce a diverse array of functional groups. smolecule.commdpi.com

N-Alkylation: This involves the reaction of the piperazine nitrogen with alkyl halides (chlorides or bromides) or sulfonates. mdpi.com The addition of various alkyl groups can influence the compound's lipophilicity and its interaction with biological targets. smolecule.com Reductive amination is another important method for N-alkylation, where the piperazine reacts with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.com

N-Acylation: Acyl halides can react with the piperazine nitrogen to form amides, thereby altering the electronic and steric properties of the molecule. smolecule.com This modification is often used to introduce specific pharmacophores or to fine-tune the compound's biological activity.

These modifications are crucial in the development of new therapeutic agents. For instance, N,N'-dialkylpiperazines have been investigated as kinase inhibitors for cancer treatment. mdpi.com The nature of the substituent on the nitrogen atom can significantly impact the compound's binding affinity and selectivity for its target.

| Modification Strategy | Reagents | Resulting Functional Group |

| N-Alkylation | Alkyl halides, Alkyl sulfonates | Substituted amine |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | Substituted amine |

| N-Acylation | Acyl halides | Amide |

Substitution on the Pyridine Ring for Structure-Activity Modulation

Altering the substituents on the pyridine ring of this compound is a key strategy for modulating its biological activity. The electronic properties and position of these substituents can have a profound impact on the compound's efficacy. nih.gov

Structure-activity relationship (SAR) studies on pyridine derivatives have revealed several important trends. For example, the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance the antiproliferative activity of these compounds against various cancer cell lines. nih.gov In contrast, the introduction of halogen atoms or other bulky groups has been shown to decrease antiproliferative activity in some cases. nih.gov

The substitution pattern also affects the molecule's polarity and, consequently, its pharmacokinetic properties. For example, replacing a hydrogen atom with a methyl group can decrease polarity, while substituting with a carboxyl group can increase it. nih.gov These changes are reflected in the compound's IC50 values, a measure of its inhibitory concentration.

| Substituent Group | Effect on Antiproliferative Activity |

| -OCH3, -OH, -NH2 | Can enhance activity nih.gov |

| Halogens (Br, Cl, F) | Can decrease activity nih.gov |

| -CH3 | Can decrease polarity nih.gov |

| -COOEt | Can increase polarity nih.gov |

Introduction of Additional Pharmacophoric Groups

The incorporation of additional pharmacophoric groups onto the this compound scaffold is a common strategy to develop novel therapeutic agents with enhanced or new biological activities. smolecule.commdpi.com A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction that it undergoes.

This strategy involves linking the core molecule to other heterocyclic systems or functional groups known to possess specific biological activities. For example, piperazine derivatives have been hybridized with other structures to create compounds with potential as:

Antitumor Agents: By inhibiting cellular proliferation and inducing apoptosis. smolecule.com

Antimicrobial Agents: By interacting with biological membranes of bacteria and fungi. smolecule.com

Antiviral Agents: The piperazine moiety is often included in drug design to modulate the biological activity of the parent scaffold. mdpi.com

Urease Inhibitors: Derivatives of pyridylpiperazine have shown potent inhibitory activity against urease, an enzyme implicated in certain bacterial infections. nih.gov

The synthesis of such hybrid molecules can involve multi-step reactions. For instance, piperazine-containing dihydrofuran compounds have been synthesized through radical cyclization reactions. nih.gov This approach allows for the creation of complex molecules with the potential for unique therapeutic applications.

| Introduced Pharmacophore/Structure | Resulting Potential Biological Activity |

| Various heterocyclic and aromatic rings | Antitumor activity smolecule.com |

| Groups that interact with microbial membranes | Antimicrobial activity smolecule.com |

| 1,3,5-triazine structures | Antiviral activity mdpi.com |

| N-phenylpropionamide and N-phenylisobutyramide | Urease inhibition nih.gov |

| Dihydrofuran ring | Potential for various new biological activities nih.gov |

Medicinal Chemistry and Rational Drug Design Incorporating the 1 Pyridin 3 Ylmethyl Piperazine Scaffold

Design Principles for Modulating Pharmacokinetic and Pharmacodynamic Properties

The design and modification of molecules containing the 1-(Pyridin-3-ylmethyl)piperazine scaffold are guided by principles aimed at optimizing both their pharmacokinetic (how the body affects the drug) and pharmacodynamic (how the drug affects the body) profiles. The piperazine (B1678402) ring itself is considered a "privileged structure" in drug discovery. nih.gov

A key design principle involves leveraging the two nitrogen atoms within the piperazine core. nih.gov These atoms can be protonated at physiological pH, which can increase the water solubility of drug candidates and thereby play a crucial role in their bioavailability. nih.gov Maintaining a balance between the pharmacodynamic and pharmacokinetic profiles is a primary goal in the drug discovery process. nih.gov

Modifications to the scaffold can dramatically alter its pharmacodynamic properties, particularly receptor affinity and selectivity. A pertinent example is the comparison between derivatives containing a piperazine core versus a piperidine (B6355638) core. In a study of dual-acting ligands for the histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁R) receptors, replacing a piperidine ring with a piperazine ring significantly impacted receptor affinity. While the affinity for H₃R was not drastically affected, the affinity for σ₁R dropped precipitously, as illustrated by comparing compounds 5 (piperidine) and 4 (piperazine), which differ only in this core structure. nih.govacs.org This highlights that the piperidine moiety is a more influential structural element for activity at the σ₁R. nih.govacs.org

The protonation state of the molecule at physiological pH is a critical factor. For instance, calculations have shown that a 4-(pyridin-4-yl)piperazin-1-yl derivative exists in nearly equal amounts of monoprotonated and diprotonated forms, whereas the corresponding piperidine derivative is found almost exclusively in the monoprotonated form. nih.gov This difference in protonation, driven by the electronic effects of the heterocyclic system, can be responsible for variances in inhibitory potency. nih.gov

| Compound ID | Core Structure | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |

| 4 | Piperazine | 3.17 | 1531 |

| 5 | Piperidine | 7.70 | 3.64 |

| Data sourced from a study on dual histamine H₃ and sigma-1 receptor antagonists, illustrating the impact of the core ring structure on receptor affinity. nih.gov |

Conformational Analysis of the Piperazine Ring for Receptor Interactions

The three-dimensional shape, or conformation, of the piperazine ring is crucial for how a molecule interacts with its biological target. The piperazine ring is flexible and typically exists in a low-energy "chair" conformation in solution. nih.gov NMR spectroscopy data suggests a rapid exchange between axial and equatorial arrangements on the NMR time scale, indicating conformational flexibility. nih.gov Infrared spectral measurements also indicate that the N–H bond in a piperazine ring, similar to piperidine, prefers the equatorial position. rsc.org

Recognizing this, medicinal chemists employ strategies to lock the piperazine ring into a more favorable conformation. One such strategy involves cyclizing part of the piperazine ring with the main scaffold of the molecule, thereby pre-organizing the molecule into the desired shape for receptor binding and potentially improving its affinity and stability. acs.org

Application of Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. youtube.com This approach uses small, low-molecular-weight molecules, or "fragments," that bind weakly to a biological target. youtube.com These initial hits are then optimized and grown into more potent, drug-like molecules. youtube.com

The this compound scaffold is well-suited for FBDD strategies. It can be deconstructed into its constituent fragments: a pyridine-containing fragment and a piperazine fragment. These individual fragments can be screened for binding to a target. Alternatively, the entire this compound structure can be used as a larger fragment or starting point for optimization.

Once a fragment hit is identified, several strategies can be applied:

Fragment Growing: Additional chemical groups can be systematically added to the fragment to explore interactions with adjacent pockets on the target protein, thereby increasing potency. youtube.com For example, substituents could be added to the pyridine (B92270) ring or the second nitrogen of the piperazine ring.

Fragment Merging: If two different fragments are found to bind in adjacent sites, they can be combined into a single, larger molecule with higher affinity. youtube.com

Fragment Linking: Two fragments binding to separate sites can be joined by a chemical linker to create a high-avidity ligand. youtube.com

The use of covalent fragments has also emerged as a significant trend in FBDD, leading to the development of drugs like sotorasib. nih.gov

Development of Hybrid Molecules and Multi-target Ligands

A modern strategy in drug design is the creation of hybrid molecules, which are single chemical entities composed of two or more distinct pharmacophores (bioactive moieties). nih.gov This approach aims to create multi-target ligands that can modulate several biological targets simultaneously, which can be advantageous for treating complex diseases. nih.gov The this compound scaffold is an excellent component for constructing such hybrids.

Researchers have successfully designed and synthesized hybrid molecules for various therapeutic areas:

Dual-Target Receptor Antagonists: As previously discussed, piperazine derivatives have been central to the development of compounds that act as antagonists for both the histamine H₃ and sigma-1 receptors. nih.govacs.org Such dual-acting compounds are being investigated for new pain therapies. acs.org

Antimicrobial Hybrids: In the search for new antibiotics, scientists have synthesized pyrimidine-piperazine hybrid molecules. One study created a series of compounds by linking a fluoropyrimidine moiety to a piperazine ring, which was further substituted. Some of these hybrids showed excellent antimicrobial activity against pathogenic bacteria like P. aeruginosa. researchgate.net

Urease Inhibitors: Hybrid derivatives incorporating the pyridylpiperazine scaffold have been synthesized and evaluated as urease inhibitors. frontiersin.org By combining 1-(3-nitropyridin-2-yl)piperazine (B1350711) with other chemical groups, researchers developed compounds with significant inhibitory activity against the urease enzyme. frontiersin.org

Anticancer Hybrids: Purine-piperazine hybrids have been developed as potential anticancer agents. One study reported the synthesis of 1,3-dimethyl-1H-purine-2,6(3H,9H)-dione derivatives linked to other ring systems, which showed promising in vitro cytotoxicity against several human cancer cell lines. nih.gov

| Hybrid Molecule Class | Scaffold Components | Therapeutic Target/Application |

| Dual Receptor Ligands | Piperazine/Piperidine + various aromatic groups | Histamine H₃ Receptor / Sigma-1 Receptor |

| Antimicrobial Agents | Pyrimidine + Piperazine + Phenylurea | Pathogenic Bacteria (e.g., P. aeruginosa) |

| Enzyme Inhibitors | Pyridylpiperazine + various substituted moieties | Jack Bean Urease |

| Anticancer Agents | Purine + Piperazine + Pyridopyrimidine | Human Cancer Cell Lines (MCF-7, A549, etc.) |

| This table summarizes examples of hybrid molecules developed using the piperazine scaffold to achieve multi-target or specific therapeutic effects. nih.govnih.govresearchgate.netfrontiersin.org |

Pharmacological Profile and Biological Activities of 1 Pyridin 3 Ylmethyl Piperazine Derivatives

Central Nervous System (CNS) Activity

Derivatives of 1-(Pyridin-3-ylmethyl)piperazine exhibit a wide range of activities within the central nervous system. Their pharmacological effects are largely attributed to their ability to modulate various neurotransmitter systems. This modulation underlies their potential in therapeutic areas targeting CNS disorders.

Neurotransmitter Receptor Modulation

The core structure of this compound allows for interactions with a variety of receptor types, leading to a complex pharmacological profile. These interactions are key to their effects on the CNS.

Derivatives of piperazine (B1678402) have been investigated for their interactions with the dopaminergic system, particularly as ligands for D2 and D3 receptors. The dopamine (B1211576) D3 receptor is a significant target for the development of treatments for dopamine-related pathologies. nih.gov Due to the high similarity between D2 and D3 receptors, creating selective D3 antagonists is a pharmacological challenge. nih.gov

Research has focused on developing D3 antagonists or partial agonists that also interact with other G-protein-coupled receptors. nih.gov This multi-target approach is aimed at developing drugs for CNS disorders like schizophrenia without the motor side effects typically associated with D2 antagonists. nih.gov For instance, some piperazine derivatives have been designed as modulators of dopamine D3 receptors.

One area of research has been the development of compounds with antagonist or partial agonist activity at both D2 and D3 receptors. nih.gov Such compounds have shown potential in animal models for the treatment of conditions like schizophrenia and bipolar mania. nih.gov Additionally, D3 receptor agonists have been shown to have antidepressant effects in animal models of depression. wikipedia.org The development of D3-preferring antagonists has also shown antipsychotic-like effects in animal studies. wikipedia.org

| Compound Type | Receptor Interaction | Potential Therapeutic Application |

| Piperazine Derivatives | D3 Receptor Modulation | CNS Disorders |

| D2/D3 Antagonists/Partial Agonists | Antagonist/Partial Agonist at D2/D3 | Schizophrenia, Bipolar Mania |

| D3-preferring Antagonists | Antipsychotic-like effects | Schizophrenia |

| D3 Agonists | Antidepressant effects in rodent models | Depression |

The serotonergic system is another primary target for this compound derivatives. Specifically, their interaction with the 5-HT1A receptor and the serotonin (B10506) transporter (SERT) has been a focus of research. The 5-HT1A receptor is a G protein-coupled receptor that, when activated, can lead to hyperpolarization and a decrease in the firing rate of neurons. wikipedia.org These receptors are found both presynaptically, where they regulate serotonin release, and postsynaptically in brain regions like the hippocampus and cortex. nih.gov

Some atypical antipsychotic medications are partial agonists at the 5-HT1A receptor, a property that is believed to enhance their clinical effectiveness. wikipedia.org Activation of 5-HT1A receptors can increase dopamine release in key brain areas, which may be beneficial for the symptoms of schizophrenia and Parkinson's disease. wikipedia.org In preclinical studies, the selective 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) was found to be a moderately potent inhibitor of tyrosine hydroxylation, a key enzyme in dopamine synthesis. nih.gov

Furthermore, piperazine derivatives have been designed as triple reuptake inhibitors, targeting the transporters for dopamine, norepinephrine, and serotonin (SERT). koreascience.kr The length of the spacer between the piperazine core and a terminal phenyl ring has been shown to be an important factor for the inhibitory activity at SERT, NET, and DAT. koreascience.kr

| Target | Action of Derivatives | Potential Outcome |

| 5-HT1A Receptor | Partial Agonism | Enhanced antipsychotic efficacy, increased dopamine release |

| Serotonin Transporter (SERT) | Inhibition | Antidepressant activity |

Derivatives of this compound have also been explored for their activity at histamine (B1213489) receptors, particularly as antagonists of the H3 receptor. H3 receptors are primarily located in the brain and act as inhibitory autoreceptors on histaminergic neurons, controlling the release of histamine. wikipedia.org By blocking these receptors, H3 antagonists can increase the release of histamine and other excitatory neurotransmitters, leading to stimulant and nootropic effects. wikipedia.org This mechanism has led to the investigation of H3 antagonists for neurodegenerative conditions such as Alzheimer's disease and for sleep disorders like narcolepsy. wikipedia.org

The histamine H3 receptor is also considered a relevant target for treating a variety of disorders, including schizophrenia and attention-deficit hyperactivity disorder. nih.gov Antagonism of the H3 receptor is a novel approach for developing antipsychotic medications. nih.gov H3 antagonists can increase the release of dopamine in the prefrontal cortex, which may help in treating the negative symptoms and cognitive deficits associated with schizophrenia. nih.gov Some research has focused on dual-acting ligands that target both the histamine H3 receptor and the sigma-1 receptor. nih.govacs.org In some series of compounds, replacing a piperidine (B6355638) ring with a piperazine ring significantly affected the affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor. acs.orgnih.gov

| Receptor | Action of Derivatives | Potential Therapeutic Application |

| Histamine H3 Receptor | Antagonism/Inverse Agonism | Narcolepsy, Alzheimer's Disease, Schizophrenia (negative symptoms and cognitive deficits) |

| Histamine H1 Receptor / H3 Receptor | Agonism / Antagonism (e.g., Betahistine) | Amelioration of metabolic side effects of antipsychotics |

The nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α7 subtypes, are the most abundant nAChR subtypes in the brain and are involved in cognitive functions. nih.gov These receptors are ligand-gated ion channels that play a role in fast neurotransmission. unimi.it Both α7 and α4β2 nAChRs are implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. unimi.it

Derivatives based on a 2-((pyridin-3-yloxy)methyl)piperazine scaffold have been identified as potent and selective modulators of the α7 nAChR. nih.gov For example, the oxazolo[4,5-b]pyridine, (R)-18, was identified as an agonist, while the 4-methoxyphenylurea, (R)-47, acted as a silent agonist. nih.gov Both compounds showed promise in a preclinical model of allergic lung inflammation, suggesting an anti-inflammatory role mediated by the α7 nAChR. nih.gov

Other research has focused on developing multimodal ligands that target α4β2 nAChRs as well as the dopamine and serotonin transporters. mdpi.com Nicotine's effects are largely mediated by α4β2 nAChRs, which trigger dopamine signaling in the brain's reward system. mdpi.com

| Receptor Subtype | Action of Derivatives | Investigated For |

| α7 nAChR | Agonism, Silent Agonism | Inflammatory disorders, Cognitive deficits |

| α4β2 nAChR | Ligand Activity (Antagonism) | Multi-target approaches for CNS disorders |

Antidepressant Potential in Preclinical Models

The modulation of various neurotransmitter systems by this compound derivatives has led to the investigation of their antidepressant potential in preclinical models. Major depressive disorder is a widespread and debilitating psychiatric condition, and current treatments often have a delayed onset of action and are not effective for all patients. nih.gov

In one study, the piperazine derivative LQFM212 demonstrated an antidepressant-like effect in the forced swimming test in mice. nih.gov This effect was reversed by pretreatment with antagonists for various monoaminergic receptors, indicating that the antidepressant-like activity involves the monoaminergic pathway. nih.gov Furthermore, repeated treatment with LQFM212 was found to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus. nih.gov

Another area of research has focused on the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β) as a target for antidepressant activity. nih.gov Novel pyrimidin-4-one derivatives containing a piperazine ring were synthesized and evaluated as GSK-3β inhibitors. nih.gov One compound, in particular, exhibited potent inhibition of GSK-3β and significantly reduced immobility time in a preclinical model, comparable to the known antidepressant fluoxetine. nih.gov

| Compound/Derivative Class | Preclinical Model | Key Findings | Mechanism of Action |

| LQFM212 (piperazine derivative) | Forced Swimming Test (mice) | Antidepressant-like effect | Involvement of monoaminergic pathway, increased hippocampal BDNF |

| Pyrimidin-4-one with piperazine ring | Not specified | Reduced immobility time | Glycogen synthase kinase-3β (GSK-3β) inhibition |

Anticancer Activity

Arylpiperazine derivatives have gained significant attention in oncology research for their potential as scaffolds in developing new anticancer agents. mdpi.com These compounds exhibit a wide range of biological activities, including potent cytotoxic effects against various cancer cells. mdpi.com

A key focus of anticancer research is the discovery of compounds that can effectively inhibit the growth of tumor cells. Numerous studies have demonstrated the potent antiproliferative effects of piperazine derivatives across a variety of cancer cell lines.

A novel piperazine derivative, identified through high-throughput screening, showed potent inhibition of cancer cell proliferation with GI50 (half-maximal growth inhibition) values ranging from 0.06 to 0.16 μM across multiple cancer cell lines. nih.govnih.gov

Vindoline (B23647)–piperazine conjugates have been synthesized and tested for their in vitro antiproliferative activity. mdpi.com Several of these new conjugates displayed significant effects, with the most potent derivatives showing low micromolar GI50 values. For example, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was most effective against the breast cancer MDA-MB-468 cell line (GI50 = 1.00 μM), while another with 1-bis(4-fluorophenyl)methyl piperazine was most effective on the non-small cell lung cancer HOP-92 cell line (GI50 = 1.35 μM). mdpi.com

Quinoxalinyl–piperazine derivatives have also been identified as inhibitors of cancer cell proliferation in lines including breast, skin, pancreas, and cervix. nih.gov

The following table presents GI50 values for selected piperazine derivatives against various human cancer cell lines.

| Derivative | Cancer Cell Line | GI50 (μM) | Reference(s) |

| C505 | K562 (Leukemia) | 0.058 | nih.gov |

| C505 | AGS (Gastric) | 0.055 | nih.gov |

| C505 | HeLa (Cervical) | 0.155 | nih.gov |

| Compound 23 | MDA-MB-468 (Breast) | 1.00 | mdpi.com |

| Compound 25 | HOP-92 (Lung) | 1.35 | mdpi.com |

| Compound 30 | A549 (Lung) | 1.5 | nih.gov |

| Compound 30 | HCT116 (Colon) | 1.8 | nih.gov |

| Compound 30 | PC-3 (Prostate) | 2.1 | nih.gov |

| Compound 30 | SK-OV-3 (Ovarian) | 2.4 | nih.gov |

This table is illustrative and based on data from the cited studies.

Beyond inhibiting proliferation, a crucial mechanism for an effective anticancer agent is the ability to induce programmed cell death, or apoptosis, in malignant cells. Piperazine derivatives have been shown to trigger this process through various signaling pathways.

A novel piperazine derivative was found to induce caspase-dependent apoptosis by inhibiting multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.govnih.gove-century.usresearchgate.net The inhibition of the PI3K/AKT pathway, which is often overactive in many cancers, appears to be a major mechanism for its pro-apoptotic action. nih.gove-century.us

Another piperazine derivative, 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), induced classic apoptotic symptoms like DNA fragmentation and nuclear condensation in glioblastoma (U87) and cervical cancer (HeLa) cells. researchgate.net Western blot analysis confirmed that intracellular apoptotic markers such as cleaved caspase-3, cytochrome c, and Bax were highly upregulated in cells treated with CB01. researchgate.net The study also observed increased activity of caspase-3 and -9, but not caspase-8, suggesting that CB01 stimulates the intrinsic mitochondrial signaling pathway to induce apoptosis. researchgate.net

A quinoxalinyl–piperazine derivative was shown to act as a G2/M-specific cell cycle inhibitor and to inhibit the anti-apoptotic Bcl-2 protein, further demonstrating the diverse mechanisms through which these compounds can induce cell death in cancer. nih.gov

Targeting Pyruvate Kinase M2 (PKM2) as an Activator

Pyruvate kinase M2 (PKM2) is a crucial enzyme in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. nih.govresearchgate.net It primarily exists in two forms: a highly active tetramer and a less active dimer. uni-konstanz.de In tumor cells, the dimeric form of PKM2 is predominant, leading to an accumulation of glycolytic intermediates that are redirected towards biosynthetic pathways, thereby supporting rapid cell proliferation. researchgate.netnih.gov Consequently, the activation of PKM2, which promotes the formation of its tetrameric state, is considered a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth. uni-konstanz.de

Derivatives of this compound have emerged as potent activators of PKM2. nih.govresearchgate.net For instance, a series of novel sulfonamide derivatives incorporating a pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety have been synthesized and identified as effective PKM2 activators. researchgate.net In one study, compound 8k from this series demonstrated a potent PKM2 activation activity with an AC50 value of 0.056 µM, which was significantly better than the positive control. researchgate.net This compound also exhibited significant anti-proliferative activity against various human tumor cell lines while showing low toxicity to normal cells. researchgate.net Mechanistic studies revealed that this compound could reduce the nuclear localization of PKM2, thereby blocking its downstream signaling pathways and suppressing tumor cell proliferation. researchgate.net

Another study focused on pyridin-3-ylmethyl carbamodithioic esters as PKM2 activators. nih.gov Through random screening of an in-house compound library, a lead compound was discovered, and subsequent optimization led to the identification of a 7-azaindole (B17877) analog, compound 32 , as the most potent PKM2 activator. nih.gov These compounds with strong enzymatic activity also demonstrated selective anti-proliferation activity against cancer cell lines such as HCT116, HeLa, and H1299, compared to non-tumor cell lines. nih.gov Further investigation showed that compound 32 could arrest the cell cycle at the G2/M phase in the HCT116 cell line. nih.gov

These findings highlight the potential of this compound derivatives as a promising class of PKM2 activators for cancer therapy.

Table 1: PKM2 Activation and Anti-proliferative Activities of Selected this compound Derivatives

| Compound | Target | AC50 (µM) | Anti-proliferative Activity | Cell Lines | Reference |

| 8k | PKM2 | 0.056 | IC50 < 1µM | Multiple human tumor cell lines | researchgate.net |

| 32 | PKM2 | Potent activator | Selective anti-proliferation | HCT116, HeLa, H1299 | nih.gov |

AC50: The concentration of a compound that gives half-maximal response. IC50: The concentration of a drug that is required for 50% inhibition in vitro.

BCL-2 Antagonism in Hematological Malignancies

The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members such as BCL-2 itself being frequently overexpressed in various cancers, including hematological malignancies. nih.govnih.gov This overexpression allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to therapy. nih.gov Therefore, inhibiting the function of anti-apoptotic BCL-2 proteins with small molecules, known as BH3 mimetics, has emerged as a promising therapeutic strategy. nih.gov

While direct evidence linking this compound derivatives specifically as BCL-2 antagonists in published research is still emerging, the broader class of piperazine-containing compounds has been investigated for their potential to target BCL-2 family proteins. The development of selective BCL-2 inhibitors like Venetoclax (ABT-199), which has been approved for treating certain types of leukemia, underscores the therapeutic potential of targeting this pathway. nih.gov Resistance to such selective inhibitors can arise through the upregulation of other anti-apoptotic proteins like BCL-XL and MCL1, highlighting the need for novel inhibitors with different or broader target profiles. nih.gov

The structural versatility of the this compound scaffold makes it a candidate for the design of new BH3 mimetics. The development of such compounds would involve creating molecules that can fit into the BH3-binding groove of anti-apoptotic BCL-2 proteins, thereby disrupting their function and inducing apoptosis in cancer cells. nih.gov A true BCL-2 inhibitor should rapidly induce apoptosis in chronic lymphocytic leukemia (CLL) cells ex vivo. nih.gov

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair and the maintenance of genomic stability. nih.govekb.eg In the context of cancer, particularly in tumors with deficiencies in other DNA repair pathways like those with BRCA mutations, the inhibition of PARP-1 can lead to synthetic lethality, making it an attractive target for cancer therapy. ekb.egacs.org Several PARP inhibitors have been approved for the treatment of various cancers. ekb.eg

The piperazine scaffold is a key structural feature in some known PARP inhibitors, including the FDA-approved drug Olaparib. nih.gov This has spurred interest in identifying new piperazine-based compounds as potential PARP-1 inhibitors. Through text-mining and integrated molecular modeling approaches, a database of compounds containing the piperazine fragment was virtually screened against the binding pocket of PARP-1. nih.gov This approach identified novel piperazine-based hits with high docking scores, and subsequent molecular dynamics simulations and free energy calculations supported their potential as selective PARP-1 inhibitors. nih.gov

More specifically, research has described the design of potent and selective PARP-1 inhibitors that also act as PARP1-DNA trappers. acs.org One such compound, AZD5305, which contains a piperazine moiety, demonstrated high selectivity for PARP-1 over PARP-2 and other PARP family members. acs.org This selectivity is hypothesized to reduce the hematological toxicities associated with less selective PARP inhibitors. acs.org The development of pyridazine-based compounds as PARP-1 inhibitors has also been a focus of research, with several diazine-containing compounds showing promising preclinical and clinical results. ekb.egresearchgate.net The structural similarities between pyridazine (B1198779) and the pyridine (B92270) ring in this compound suggest that this scaffold could be a valuable starting point for developing novel and selective PARP-1 inhibitors.

Antimicrobial Activity

In addition to their applications in cancer therapy, derivatives of this compound have demonstrated significant potential as antimicrobial agents. The emergence of drug-resistant microbial strains necessitates the development of new classes of antimicrobial compounds, and piperazine derivatives have shown promise in this area.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a pyrimidine-substituted piperazine were synthesized and evaluated. mdpi.comnih.gov These compounds exhibited antibacterial activity primarily against Gram-positive bacteria, including both drug-sensitive and drug-resistant strains. mdpi.com Notably, compound 7j from this series showed an eight-fold stronger inhibitory effect than the antibiotic linezolid (B1675486) against certain strains, with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL. mdpi.comnih.gov However, these compounds were generally not active against Gram-negative bacteria like E. coli. mdpi.com

Another study explored a series of 1-alkyl-2-(4-pyridyl)pyridinium bromides, which are structurally related to the core of interest. nih.gov These compounds were most effective against the Gram-positive bacterium Staphylococcus aureus, with the most active compounds having alkyl chain lengths between 11 and 16 carbons. nih.gov The study also found that methicillin-sensitive S. aureus was more susceptible to these inhibitors than methicillin-resistant S. aureus (MRSA). nih.gov The activity of these compounds against Gram-negative bacteria could be enhanced by the addition of a membrane-permeabilizing agent, suggesting that the outer membrane of Gram-negative bacteria may be a barrier to their efficacy. nih.gov

Table 2: Antibacterial Activity of Selected Piperazine Derivatives

| Compound/Series | Target Bacteria | Key Findings | Reference |

| 7j (3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivative) | Gram-positive bacteria | MIC of 0.25 µg/mL against some strains, 8-fold more potent than linezolid. | mdpi.comnih.gov |

| 1-alkyl-2-(4-pyridyl)pyridinium bromides | Gram-positive (S. aureus) and Gram-negative bacteria | Most active against S. aureus. Activity against Gram-negative bacteria increased with a membrane permeabilizer. | nih.gov |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal Properties

The piperazine scaffold has also been incorporated into compounds with significant antifungal properties. researchgate.netnih.gov While direct studies on the antifungal activity of simple this compound derivatives are limited, related structures have shown considerable promise. For example, a study on alkylated piperazines and piperazine-azole hybrids revealed broad-spectrum activity against various fungal strains, including non-albicans Candida and Aspergillus species. nih.gov Many of these compounds exhibited excellent minimum inhibitory concentration (MIC) values and were found to be less hemolytic than the FDA-approved antifungal agent voriconazole. nih.gov The mechanism of action for these hybrids was determined to be the disruption of the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme in fungal cells. nih.gov

Another study synthesized a series of piperazine derivatives and screened them for antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.net Many of the synthesized compounds demonstrated significant antifungal properties, highlighting the potential of the piperazine core in developing new antifungal agents. researchgate.net

Anti-Tuberculosis Potential

The global health threat posed by tuberculosis (TB), particularly multidrug-resistant strains, has driven the search for new anti-tubercular agents. Pyrazinamide is a crucial first-line drug used in TB therapy. nih.govrsc.org Inspired by this, researchers have designed and synthesized novel compounds that incorporate the pyrazine (B50134) moiety, a close structural relative of pyridine, with a piperazine linker.

A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. nih.govrsc.orgconsensus.app Several compounds from this series exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 µM. nih.govrsc.org Notably, these active compounds were found to be non-toxic to human embryonic kidney cells, indicating a favorable selectivity index. rsc.orgresearchgate.netbohrium.com The molecular design of these compounds, which combines the active pharmacophores of pyrazinamide, piperazine, and pyridine into a single molecule, represents a promising strategy for developing new anti-TB drugs. bohrium.com

Table 3: Anti-Tuberculosis Activity of Substituted Piperazine/Homopiperazine Derivatives

| Compound Series | Target Organism | Activity (IC50) | Key Findings | Reference |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides | Mycobacterium tuberculosis H37Ra | 1.35 to 2.18 µM | Significant anti-tubercular activity with low cytotoxicity. | nih.govrsc.org |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Other Investigated Biological Activities

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. Several studies have explored the antimalarial potential of this compound derivatives and related compounds.

A study on aryl piperazine derivatives revealed that the presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom were crucial for antiplasmodial activity against a chloroquine-resistant strain of P. falciparum. nih.gov The most active compound in this series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl]propan-1-ol, showed an IC50 of 0.5 μM against P. falciparum and was significantly less toxic to mammalian cells. nih.gov However, its in vivo efficacy in a mouse model was limited. nih.gov Another study focused on 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives and found that their antimalarial activity correlated with their ability to inhibit β-hematin formation, a crucial process for the parasite's survival. researchgate.net The most potent compound in this series was three times more active than chloroquine. researchgate.net Furthermore, research on 1,2,4-triazolo[4,3-a]pyrazine derivatives, which share a similar heterocyclic core, identified tertiary alkylamine-substituted compounds with antimalarial activity, with IC50 values ranging from 9.90 to 23.30 µM against P. falciparum. beilstein-journals.org The synthesis and evaluation of various pyridine derivatives have also yielded compounds with potent in vivo antimalarial activity against Plasmodium berghei. nih.gov

Table 1: Antimalarial Activity of Selected Piperazine and Pyridine Derivatives

| Compound Class | Key Structural Features | Target/Mechanism | Activity | Reference |

| Aryl piperazines | Hydroxyl group, propane chain, fluorine | Plasmepsin II (in silico) | IC50: 0.5 μM (P. falciparum) | nih.gov |

| 1,4-bis(3-aminopropyl)piperazines | Bis(3-aminopropyl)piperazine core | Inhibition of β-hematin formation | 3-fold more active than chloroquine | researchgate.net |

| 1,2,4-triazolo[4,3-a]pyrazines | Tertiary alkylamine substitution | Not specified | IC50: 9.90–23.30 µM (P. falciparum) | beilstein-journals.org |

| Pyridine derivatives | Varied substitutions | Dihydrofolate reductase (in silico) | 91% parasite inhibition in vivo | nih.gov |

| Piperazine-tethered thiazoles | Disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine | Not specified | EC50: 102 nM (P. falciparum Dd2 strain) | mdpi.com |

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is of significant interest. Piperazine derivatives have demonstrated potential in modulating inflammatory responses.

One study investigated a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), and found that it exhibited significant anti-inflammatory and antinociceptive effects. nih.gov In animal models, LQFM182 reduced carrageenan-induced paw edema and pleurisy by decreasing the migration of polymorphonuclear cells and the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov This suggests that the anti-inflammatory action of this piperazine derivative is mediated, at least in part, through the downregulation of key inflammatory mediators. While this study did not specifically focus on this compound, it highlights the potential of the piperazine scaffold in developing new anti-inflammatory drugs.

Respiratory Syncytial Virus (RSV) is a leading cause of lower respiratory tract infections, particularly in young children and the elderly. The development of effective antiviral therapies against RSV is a priority. Piperazine derivatives have emerged as a promising class of RSV fusion inhibitors.

A series of piperazinylquinoline derivatives were identified as potent RSV fusion inhibitors. nih.gov Optimization of the initial hit compound led to analogues with anti-RSV activities (EC50) as low as 0.028 μM. nih.gov These compounds were shown to directly inhibit the RSV fusion process and demonstrated good oral bioavailability, making them promising candidates for further development. nih.gov Another study on a small molecule RSV fusion inhibitor, TMC353121, which contains a pyridine moiety, showed significant reduction in viral load and lung inflammation in a mouse model of RSV infection. nih.gov These findings underscore the potential of piperazine and pyridine-containing compounds in the development of novel antiviral agents targeting RSV.

Ion channels are crucial for a wide range of physiological processes, and their modulation by small molecules can have significant therapeutic effects. Derivatives of this compound have been investigated for their ability to modulate the activity of specific ion channels.

Kv1.3 Voltage-Gated Potassium Channel: The Kv1.3 channel is primarily expressed in the immune and nervous systems and is considered a therapeutic target for autoimmune diseases and cancer. nih.govcapes.gov.br Pharmacological blockade of Kv1.3 can inhibit the proliferation of effector memory T-cells, which are implicated in many autoimmune disorders. nih.gov While direct studies on this compound are limited, the broader class of piperazine derivatives has been explored for their interaction with various receptors and channels. The development of selective Kv1.3 inhibitors is an active area of research, with some compounds progressing to clinical trials for conditions like psoriasis. nih.gov

T-type Voltage-Gated Ca2+ Channels: T-type calcium channels are involved in pain signaling, making them attractive targets for the development of new analgesics. nih.gov Certain piperazine-based compounds have been reported to inhibit T-type calcium channels. nih.gov A study on a series of diphenyl methyl-piperazine derivatives identified a potent blocker of Cav3.2 T-type calcium channels with an IC50 of approximately 4 micromolar. nih.gov This compound also showed analgesic effects in animal models of inflammatory pain. nih.gov Another study on novel diphenylpiperazine derivatives also reported their inhibitory activity against T-type calcium channels. drugbank.com These findings highlight the potential of piperazine derivatives in the development of novel pain therapeutics through the modulation of T-type calcium channels.

Molecular Mechanisms of Action and Target Interactions

Characterization of Receptor Binding Profiles and Functional Modulations (Agonism/Antagonism)

The core structure of 1-(Pyridin-3-ylmethyl)piperazine is integral to several compounds that exhibit significant receptor binding activity, particularly within the central nervous system. chemimpex.com These derivatives are recognized for their ability to modulate neurotransmitter systems, which underpins their application in neuropharmacological research. chemimpex.com

A notable example is the compound SLV313, which incorporates the this compound moiety. Research has characterized SLV313 as a potent ligand with a dual-action profile: it functions as a full agonist at human 5-HT1A receptors and a full antagonist at human D2 and D3 dopamine (B1211576) receptors. ijrrjournal.com This dual functionality highlights the scaffold's capacity to interact with distinct receptor families, leading to complex modulatory effects. The agonistic activity at 5-HT1A receptors and antagonistic activity at D2/D3 receptors suggest its potential as an atypical antipsychotic agent. ijrrjournal.com

The versatility of the piperazine (B1678402) scaffold is further demonstrated in other derivatives. For instance, replacing a piperidine (B6355638) core with a piperazine ring can dramatically alter receptor affinity, as seen in studies of histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands. nih.govacs.org While many piperazine derivatives show broad activity, specific substitutions can confer high selectivity. For example, trifluoromethylphenylpiperazine (TFMPP) displays high selectivity for 5-HT1B receptors.

Table 1: Functional Modulation of a Representative this compound Derivative (SLV313)

| Receptor | Functional Activity | Potency / Affinity | Source |

|---|---|---|---|

| Human 5-HT1A | Full Agonist | pEC50 = 9.0 | ijrrjournal.com |

| Human D2 | Full Antagonist | pA2 = 9.3 | ijrrjournal.com |

| Human D3 | Full Antagonist | pA2 = 8.9 | ijrrjournal.com |

Enzyme Inhibition and Activation Mechanisms

Beyond receptor modulation, the this compound scaffold is involved in the direct and allosteric regulation of enzyme activity.

Derivatives of pyridylpiperazine have been identified as potent enzyme inhibitors that act by binding directly to the enzyme's active site. A prominent example is the inhibition of urease, a nickel-dependent enzyme implicated in infections by pathogens like Helicobacter pylori. frontiersin.orgnih.gov A series of synthesized 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives were shown to obstruct urease activity effectively. frontiersin.org

In vitro assays demonstrated that several of these compounds had significantly lower IC50 values than thiourea, a standard urease inhibitor. nih.gov For instance, compounds designated as 5b and 7e emerged as the most potent inhibitors in the study. frontiersin.orgnih.gov This inhibitory action is attributed to the direct interaction of the compound with key residues within the urease active site, preventing the breakdown of urea. frontiersin.org

Table 2: Urease Inhibition by Pyridylpiperazine Derivatives

| Compound | Urease Inhibition (IC50) in µM | Source |

|---|---|---|

| Thiourea (Standard) | 23.2 ± 11.0 | frontiersin.orgnih.gov |

| Compound 5b | 2.0 ± 0.73 | frontiersin.orgnih.gov |

| Compound 7e | 2.24 ± 1.63 | frontiersin.orgnih.gov |

| Precursor Compound 3 | 3.90 ± 1.91 | frontiersin.org |

The concept of allosteric modulation, where a ligand binds to a site distinct from the active site to alter enzyme activity, is a key mechanism for pyridylpiperazine-based compounds. nih.gov This is exemplified by their role as inhibitors of the Resistance-Nodulation-Division (RND) family of efflux pumps in Gram-negative bacteria, such as AcrAB-TolC in E. coli. nih.gov

These pyridylpiperazine compounds potentiate antibiotic activity by acting as allosteric inhibitors of the AcrB protein, a critical component of the efflux pump. nih.gov Structural and mutational analyses have shown that these inhibitors bind to a unique allosteric pocket on the transmembrane domain of the AcrB protomer. nih.gov This binding event disrupts the proton relay system essential for the pump's catalytic cycle. By preventing the functional rotation of the AcrB trimer, these allosteric inhibitors effectively shut down the efflux of antibiotics without competing for the substrate-binding pocket. nih.gov

Interrogation of Intracellular Signaling Pathways Affected by Compound Activity

The interaction of this compound derivatives with receptors and enzymes initiates cascades of intracellular signaling events. The compound's utility in biochemical research is partly due to its role in studies exploring these complex biological processes. chemimpex.com

The dual agonism/antagonism of the derivative SLV313 at serotonin (B10506) and dopamine receptors directly translates to the modulation of their respective signaling pathways. ijrrjournal.com In vivo studies have shown that SLV313 can antagonize apomorphine-induced climbing in animal models, a behavior mediated by D2 receptor signaling. ijrrjournal.com Concurrently, its 5-HT1A agonism leads to classic downstream effects such as the induction of 5-HT1A syndrome behaviors and hypothermia. ijrrjournal.com These findings confirm that the compound engages with its targets in a functionally meaningful way, triggering specific intracellular responses. In another context, certain piperidine derivatives have been found to inhibit the ribosomal synthesis of PCSK9, thereby regulating an important intracellular pathway involved in cholesterol metabolism. researchgate.net

Computational and Structural Biology Insights into Ligand-Target Interactions

Computational and structural biology methods provide atomic-level insights into how this compound and its analogs interact with their biological targets. Molecular docking studies have been instrumental in elucidating these interactions.

For the urease inhibitors based on the 1-(3-nitropyridin-2-yl)piperazine scaffold, in silico analysis revealed favorable interactions within the enzyme's active site. frontiersin.org The most potent inhibitors, 5b and 7e , demonstrated strong binding energies, significantly lower than that of the standard inhibitor, thiourea, which correlates with their enhanced inhibitory activity. frontiersin.orgnih.gov Similarly, docking studies of a hybrid nitroimidazole-piperazine-triazole compound at the human estrogen receptor alpha (hERα) identified specific ligand-protein interactions. The analysis showed the triazole ring of one derivative forming a hydrogen bond with the amino acid residue Asp58, highlighting the precise molecular contacts that drive binding. nih.gov

Furthermore, molecular dynamics simulations have been used to understand the mechanism of allosteric inhibitors of the AcrB efflux pump. These simulations suggested that the pyridylpiperazine inhibitors access their binding pocket from the cytoplasm through a specific channel that is only present in one of the protomer's conformational states. nih.gov This computational insight was crucial for explaining how the inhibitor reaches its allosteric site to exert its effect. nih.gov

Table 3: Computational Analysis of Pyridylpiperazine Derivatives

| Compound/Derivative | Target | Computational Method | Key Finding | Source |

|---|---|---|---|---|

| Compound 5b (Urease Inhibitor) | Urease Active Site | Molecular Docking | Binding Energy: -8.0 kcal/mol | frontiersin.orgnih.gov |

| Compound 7e (Urease Inhibitor) | Urease Active Site | Molecular Docking | Binding Energy: -8.1 kcal/mol | frontiersin.orgnih.gov |

| Thiourea (Standard) | Urease Active Site | Molecular Docking | Binding Energy: -2.8 kcal/mol | frontiersin.org |

| Pyridylpiperazine-based EPIs | AcrB Allosteric Site | Molecular Dynamics | Inhibitor accesses site from cytoplasm via a transient channel. | nih.gov |

| Nitroimidazole-piperazine conjugate (9g) | Human Estrogen Receptor α | Molecular Docking | Forms hydrogen bond with Asp58 residue. | nih.gov |

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Substitution Patterns on the Piperazine (B1678402) Ring on Biological Activity and Selectivity

The piperazine ring is a common and versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity and selectivity of 1-(pyridin-3-ylmethyl)piperazine analogs. nih.govmdpi.com The two nitrogen atoms of the piperazine ring offer sites for modification, which can alter the compound's physicochemical properties, such as basicity (pKa), polarity, and lipophilicity, thereby affecting its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

The nitrogen atom at the N-4 position of the piperazine is a frequent point of modification. Attaching different aryl, alkyl, or acyl groups can dramatically alter the pharmacological profile. For instance, in a series of 1-(2-aryl-2-adamantyl)piperazine derivatives, modifications at the piperazino NH, such as acetylation, influenced the antiproliferative activity against cancer cell lines.

Furthermore, the nature of the substituent on a terminal phenyl ring attached to the piperazine can be critical. In one study of urease inhibitors based on a pyridinylpiperazine core, the presence of an electron-withdrawing group like chlorine at the ortho-position of an N-phenylpropionamide substituent resulted in the most potent activity. nih.gov Replacing the chlorine with bromine, which is less electronegative and larger, decreased the inhibitory activity. nih.gov This highlights the sensitivity of the biological target to both the electronic and steric properties of the substituents on the piperazine moiety.